molecular formula C9H10FIO2 B14059261 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene

Cat. No.: B14059261
M. Wt: 296.08 g/mol
InChI Key: OFRMLXNPMARFPY-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene involves its reactivity due to the presence of electron-donating methoxy groups and electron-withdrawing iodo and fluoromethyl groups. These substituents influence the compound’s behavior in electrophilic and nucleophilic reactions, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which provides a balance of electron-donating and electron-withdrawing effects. This makes it particularly useful in a wide range of synthetic applications, from pharmaceuticals to specialty chemicals .

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

3-(fluoromethyl)-1-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3

InChI Key

OFRMLXNPMARFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)CF

Origin of Product

United States

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